Phenylalanine betaine

説明

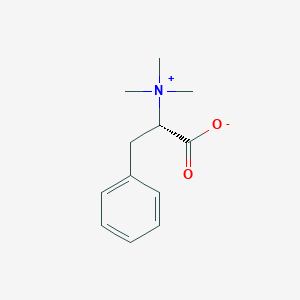

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-3-phenyl-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFQIRIHLGODFV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346724 | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56755-22-7 | |

| Record name | L-Phenylalanine betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056755227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-PHENYLALANINE BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVM3V4ZCR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Contexts of Phenylalanine Betaine

Distribution in Biological Matrices

The distribution of phenylalanine betaine (B1666868) is not ubiquitous but has been confirmed in specific organisms through targeted isolation and analytical studies.

Plant Species as Sources

Phenylalanine betaine has been isolated from at least two species of plants belonging to the family Moraceae. Research has identified its presence in Antiaris africana and Antiaris toxicaria Lesch. medrxiv.orgd-nb.infofrontiersin.org These plants are known for their complex chemical compositions, and the isolation of this compound contributes to the understanding of their unique biochemical profiles.

A study on Tagetes lucida, a member of the Asteraceae family, revealed a high content of bound L-phenylalanine in its leaves, although it did not specifically identify this compound. jci.org Further research is needed to determine if this compound is a constituent of this and other plant species rich in phenylalanine.

Fungal Isolation from Organisms such as Astraeus pteridis

In the fungal kingdom, this compound has been successfully isolated from the truffle-mimicking mushroom Astraeus pteridis. biosynth.comnih.govvtt.fihmdb.caurinemetabolome.ca This discovery was the result of bioassay-guided fractionation of an ethanol (B145695) extract of the mushroom. biosynth.comnih.govvtt.fiurinemetabolome.ca The identification of this compound in A. pteridis expands the known natural sources of this compound beyond the plant kingdom. hmdb.ca

Detection in Animal Biospecimens

The presence of this compound has been confirmed in animal biospecimens, specifically in urine. biosynth.comnih.gov A metabolomics study on mice detected this compound in their urine, indicating it is a compound that can be processed and excreted by the mammalian body. nih.govvtt.fi Another source also notes that this compound can be found in urine samples, suggesting its presence within the body. biosynth.com

Dietary Associations and Metabolic Signatures

The levels of this compound in animal systems can be influenced by dietary intake, highlighting a direct link between diet and the metabolic signature of this compound.

Impact of Specific Dietary Interventions on this compound Levels

Research has demonstrated that specific dietary interventions can significantly alter the levels of this compound in animal models. A study involving diet-induced obese mice found that long-term feeding with diets enriched with either intact or bioprocessed rye bran led to a notable increase in the urinary excretion of several amino acid-derived betaines, including this compound. nih.govvtt.fi

Another study investigating the contribution of gut microbiota to the metabolism of dietary glycine (B1666218) betaine in mice revealed that diets enriched with rye bran resulted in the appearance of this compound in the colon content of the animals. d-nb.info This compound was not detected in the colon of mice on a high-fat control diet, suggesting that the dietary intervention with rye bran was responsible for its presence. d-nb.info Interestingly, this compound was not found in the whole-grain bread samples themselves, indicating it may be synthesized by the gut microbiota following the consumption of the bran-enriched diet. d-nb.info

Table 1: Documented Natural Sources of this compound

| Kingdom | Species | Biospecimen/Source | Reference(s) |

|---|---|---|---|

| Plantae | Antiaris africana | Not specified | medrxiv.orgd-nb.infofrontiersin.org |

| Plantae | Antiaris toxicaria Lesch | Not specified | medrxiv.org |

| Fungi | Astraeus pteridis | Fruiting body | biosynth.comnih.govvtt.fihmdb.caurinemetabolome.ca |

Table 2: Detection of this compound in Animal Biospecimens and its Association with Dietary Interventions

| Animal Model | Biospecimen | Dietary Intervention | Outcome | Reference(s) |

|---|---|---|---|---|

| Mice | Urine | High-fat diet enriched with intact or bioprocessed rye bran | Increased urinary excretion of this compound | nih.govvtt.fi |

| Mice | Colon content | Diet enriched with rye bran | Presence of this compound (absent in control) | d-nb.info |

| General | Urine | Not specified | Detectable in urine samples | biosynth.com |

Biosynthetic Pathways and Metabolic Fates of Phenylalanine Betaine

Enzymatic Formation Mechanisms

The synthesis of phenylalanine betaine (B1666868) involves the foundational production of its precursor, L-phenylalanine, followed by specific enzymatic modifications. While the pathway to phenylalanine is well-documented, the precise enzymatic steps leading to its trimethylated betaine form are less characterized but can be inferred from related biochemical processes.

The carbon skeleton of phenylalanine betaine originates from L-phenylalanine, which is synthesized in microorganisms, plants, and fungi via the shikimate pathway. youtube.comd-nb.info This essential metabolic route is absent in animals, making phenylalanine a required dietary component for them. youtube.com The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate over seven enzymatic steps. acs.org Chorismate serves as a critical branch-point intermediate for the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. youtube.comacs.orgdoubtnut.com

The conversion of chorismate to phenylalanine involves a few key enzymatic reactions, which can vary slightly between organisms. In many bacteria, such as E. coli, chorismate is first converted to prephenate by chorismate mutase, and then prephenate is converted to phenylpyruvate by prephenate dehydratase. nih.gov The final step is the transamination of phenylpyruvate to L-phenylalanine, a reaction catalyzed by an aminotransferase. nih.gov

The direct formation of this compound from L-phenylalanine requires the quaternization of its primary amino group through the addition of three methyl groups. While a specific enzyme dedicated to the synthesis of free this compound has not been definitively identified, the existence of N-methyltransferases that act on phenylalanine or its derivatives provides a strong model for its formation. nih.govpnas.org For instance, the enzyme PilD in Pseudomonas aeruginosa N-methylates the terminal phenylalanine residue of the pilin (B1175004) protein, and the enzyme PapM in Streptomyces pristinaespiralis performs a double N-methylation on a phenylalanine derivative. nih.govpnas.org These processes utilize S-adenosyl-L-methionine (SAM) as the methyl donor, suggesting that the biosynthesis of this compound is likely catalyzed by a SAM-dependent N-methyltransferase. youtube.compnas.org

Table 1: Key Stages of Phenylalanine Biosynthesis via the Shikimate Pathway

| Stage | Precursor(s) | Key Intermediate/Product | General Function |

| Initial Condensation | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Commits carbon flux to the shikimate pathway. youtube.com |

| Core Shikimate Pathway | DAHP | Chorismate | A seven-step enzymatic conversion to the common precursor of aromatic amino acids. acs.orgdoubtnut.com |

| Phenylalanine Branch | Chorismate | Phenylpyruvate | Conversion of the common precursor to the specific keto-acid for phenylalanine. nih.gov |

| Final Transamination | Phenylpyruvate | L-Phenylalanine | Addition of an amino group to form the final amino acid. nih.gov |

Betaines are a class of modified amino acids characterized by a quaternary ammonium (B1175870) group. The most well-known betaine is glycine (B1666218) betaine (N,N,N-trimethylglycine), which is primarily synthesized from the oxidation of choline (B1196258). vt.edu The metabolic pathways of choline, betaine, and the amino acid methionine are closely intertwined through the "betaine-homocysteine methyltransferase (BHMT)" pathway. In this cycle, glycine betaine can donate one of its methyl groups to homocysteine to regenerate methionine. vt.eduresearchgate.net

This methionine can then be activated to form S-adenosyl-L-methionine (SAM), the universal methyl donor for a vast number of biological methylation reactions. youtube.comnih.gov These reactions are catalyzed by a large family of enzymes called methyltransferases. plos.org For example, the enzyme Phenylethanolamine N-methyltransferase (PNMT) uses SAM to transfer a methyl group to norepinephrine (B1679862) to form epinephrine, demonstrating the methylation of a phenylalanine-derived molecule. wikipedia.orgcreative-enzymes.com

Therefore, the formation of this compound is mechanistically linked to general betaine biosynthesis through the SAM-dependent methylation cycle. While choline is the ultimate source of methyl groups for the BHMT-dependent regeneration of methionine, SAM is the immediate donor for the N-methylation of the phenylalanine amino group. vt.edunih.gov It is hypothesized that a specific, yet-to-be-fully-characterized, SAM-dependent methyltransferase catalyzes the three successive methylation steps required to convert L-phenylalanine into this compound.

Catabolic Pathways and Metabolite Derivatization

Once formed, this compound can be acted upon by metabolic processes, primarily driven by the microbial communities residing in the gut. Its breakdown leads to the formation of other metabolites, representing a diversion of phenylalanine from its other metabolic fates.

The gut microbiota plays a pivotal role in the metabolism of dietary compounds that escape digestion in the upper gastrointestinal tract, including amino acids. Research indicates a direct role for gut microbes in the synthesis and transformation of betainized compounds. Studies have shown that bran-enriched diets significantly increase the levels of various betaines, including this compound, in the colonic contents of mice. mdpi.com This effect was markedly reduced in germ-free mice, providing strong evidence that the gut microbiota is responsible for the synthesis of this compound from dietary precursors. mdpi.com

In addition to synthesis, the gut microbiota is central to the catabolism of phenylalanine itself through other pathways. A major microbial transformation is the conversion of dietary phenylalanine into phenylacetic acid (PAA). nih.govnih.gov This process involves the deamination of phenylalanine to phenylpyruvic acid (PPY), which is then decarboxylated to PAA by microbial enzymes such as phenylpyruvate ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC). nih.govnih.gov

Table 2: Microbial Involvement in Phenylalanine Metabolism

| Process | Precursor | Key Microbial Metabolite | Responsible Microbes (Examples) | Key Enzymes |

| Betaine Synthesis | Phenylalanine + Dietary Precursors | This compound | Akkermansia, Bifidobacterium, Lactobacillus (associated with bran-induced changes) mdpi.com | Not fully characterized |

| PAA Formation | Phenylalanine | Phenylacetic Acid (PAA) | Christensenellaceae, Ruminococcaceae, Lachnospiraceae, Proteus mirabilis acs.orgnih.gov | Phenylalanine dehydrogenase, PPFOR, PPDC nih.govnih.gov |

The catabolism of phenylalanine by gut microbiota gives rise to metabolites that are absorbed by the host and further modified. The most prominent downstream metabolite derived from the microbial breakdown of phenylalanine is phenylacetylglutamine (B1677654) (PAGln). nih.govbevital.no

The formation of PAGln is a meta-organismal pathway, requiring sequential actions by both microbial and host enzymes. nih.gov

Microbial Action: Gut bacteria convert dietary phenylalanine into phenylacetic acid (PAA) in the colon. acs.orgnih.gov

Host Action: The microbially-produced PAA is absorbed from the gut into the host's circulatory system. In the liver and kidneys, the enzyme phenylacetyl-CoA:glutamine N-acyltransferase conjugates PAA with the amino acid glutamine to produce phenylacetylglutamine (PAGln), which is then excreted in the urine or circulates in the blood. nih.govbevital.notaylorandfrancis.com

The metabolic pathway leading to PAGln proceeds via PAA and does not appear to involve this compound as a direct intermediate. The formation of this compound represents a separate metabolic fate for phenylalanine, also mediated by the gut microbiota. mdpi.com The specific catabolic pathways for this compound itself and its potential downstream metabolites are not as well-documented as the pathway to PAGln.

Molecular Mechanisms and Biological Activities of Phenylalanine Betaine

Modulatory Effects on Neurotransmitter Synthesis and Regulation

Phenylalanine betaine (B1666868), a derivative of the essential amino acid L-phenylalanine, is positioned at the intersection of amino acid metabolism and neurotransmitter pathways. nih.govzfin.org Its potential influence stems from its core structure, which is shared with phenylalanine, a known precursor in the synthesis of critical brain signaling molecules. wikipedia.org

Interactions with Neural Enzymatic Systems and Receptors

The parent compound, L-phenylalanine, interacts with several neural systems. It serves as the primary substrate for phenylalanine hydroxylase (PAH), the enzyme that initiates its catabolism and conversion to tyrosine. nih.gov Beyond its role as a substrate, L-phenylalanine can act as a competitive antagonist at specific neurotransmitter receptor sites in the brain. wikipedia.org Research has identified it as an antagonist at the glycine (B1666218) binding site of the NMDA receptor and the glutamate (B1630785) binding site of the AMPA receptor. wikipedia.org

Furthermore, defects in the biopterin (B10759762) cofactor required for phenylalanine hydroxylase activity can impact not only phenylalanine metabolism but also the synthesis of dopamine (B1211576) and serotonin, leading to neurological issues. nih.gov Phenylalanine betaine's structural similarity to phenylalanine suggests a potential for interaction with these same enzymatic and receptor systems, although specific research on these interactions is limited. The affinity of such interactions would be determined by how the trimethylated amino group affects its binding properties compared to L-phenylalanine.

Influence on Cellular Metabolism and Homeostasis

As a member of the betaine class of compounds, this compound is expected to share certain fundamental biological roles with the most well-studied betaine, glycine betaine. These functions are crucial for maintaining cellular integrity and metabolic efficiency.

Osmoregulatory Aspects in Cellular Physiology (Referencing general betaine)

Betaines are well-established as important organic osmolytes, substances that cells accumulate to protect against osmotic stress and maintain water balance. tandfonline.comanimbiosci.orgnih.gov Due to its zwitterionic structure—possessing a positive charge on the quaternary ammonium (B1175870) group and a negative charge on the carboxylate group—betaine is highly soluble and does not perturb enzyme function, making it a "compatible" solute. nih.govontosight.ai

In conditions of high salt concentration or dehydration (hyperosmotic stress), cells accumulate betaine. orffa.com This increases the intracellular solute concentration, preventing water from exiting the cell and thereby protecting cellular structures, proteins, and enzymes from the damaging effects of dehydration and ionic stress. nih.govresearchgate.net This osmoregulatory function is critical for the health of cells in various tissues, including the kidney, liver, and nervous system. animbiosci.orgresearchgate.net

Methyl Group Donor Functions in One-Carbon Metabolism (Referencing general betaine, e.g., Homocysteine Remethylation)

One of the most critical metabolic functions of betaine is its role as a methyl group donor in the one-carbon metabolism cycle. nih.govgzzhchem.com Betaine participates in an alternative pathway for the remethylation of homocysteine to form methionine. mdpi.com

This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT), which is highly active in the liver. orffa.comnih.gov In this process, betaine donates one of its three methyl groups to homocysteine, converting it into methionine and producing dimethylglycine as a byproduct. nih.govresearchgate.net This function is particularly important when the primary folate-dependent remethylation pathway is compromised. mdpi.com By providing a source of methyl groups, betaine supports the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous critical reactions, including DNA and protein methylation. gzzhchem.comresearchgate.net

Table 2: Role of Betaine in One-Carbon Metabolism

| Process | Enzyme | Substrates | Products | Significance |

|---|

| Homocysteine Remethylation | Betaine-Homocysteine Methyltransferase (BHMT) | Betaine, Homocysteine | Dimethylglycine, Methionine | Regenerates methionine; reduces homocysteine levels; supports SAM synthesis. |

This table illustrates the key reaction where general betaine acts as a methyl donor to recycle homocysteine. nih.govresearchgate.net

Regulation of Sulfur Amino Acid Metabolism (Referencing general betaine)

By facilitating the remethylation of homocysteine to methionine, betaine directly influences the broader metabolism of sulfur-containing amino acids. nih.govrsc.org Homocysteine is a critical branch-point metabolite; it can either be remethylated to methionine or enter the transsulfuration pathway to be irreversibly converted into cystathionine (B15957) and then cysteine. researchgate.netnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₁₇NO₂ |

| L-Phenylalanine | C₉H₁₁NO₂ |

| Norepinephrine (B1679862) | C₈H₁₁NO₃ |

| Dopamine | C₈H₁₁NO₂ |

| L-Tyrosine | C₉H₁₁NO₃ |

| L-DOPA | C₉H₁₁NO₄ |

| Epinephrine | C₉H₁₃NO₃ |

| Glycine betaine (Betaine) | C₅H₁₁NO₂ |

| Homocysteine | C₄H₉NO₂S |

| Methionine | C₅H₁₁NO₂S |

| S-adenosylmethionine (SAM) | C₁₅H₂₂N₆O₅S |

| Dimethylglycine | C₄H₉NO₂ |

| Cystathionine | C₇H₁₄N₂O₄S |

| Cysteine | C₃H₇NO₂S |

| Glutathione (B108866) | C₁₀H₁₇N₃O₆S |

| Taurine (B1682933) | C₂H₇NO₃S |

| Glutamate | C₅H₉NO₄ |

| Serotonin | C₁₀H₁₂N₂O |

Immunomodulatory and Anti-Inflammatory Effects (Referencing general betaine findings)

Betaine, as a general class of compounds, has demonstrated notable anti-inflammatory and immunomodulatory properties. These effects are attributed to its ability to modulate various signaling pathways and cellular processes involved in the inflammatory response. nih.govplantarchives.org Research suggests that betaine can influence the production of inflammatory cytokines and regulate the activity of key inflammatory mediators. researchgate.netugr.es

For instance, betaine has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. plantarchives.orgoup.comspandidos-publications.com By suppressing NF-κB, betaine can dampen the inflammatory cascade. spandidos-publications.com Furthermore, studies have indicated that betaine's anti-inflammatory actions may also involve the inhibition of mitogen-activated protein kinases (MAPKs), which are key signaling molecules in the inflammatory process. oup.com

Modulation of Inflammasome Activation (e.g., NLRP3)

A significant aspect of betaine's anti-inflammatory activity involves its ability to modulate the NLRP3 inflammasome. nih.govplantarchives.org The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). nih.govplantarchives.org

Studies have shown that betaine can inhibit the activation of the NLRP3 inflammasome. nih.govnih.gov This inhibition can occur through various mechanisms, including the suppression of NLRP3 inflammasome-related protein expression, such as NLRP3 and mature caspase-1. nih.gov Betaine treatment has been observed to decrease the production of IL-1β in a dose-independent manner in certain models. nih.gov The inhibition of the NLRP3 inflammasome by betaine is considered a key mechanism underlying its anti-inflammatory effects, potentially more significant than its impact on NF-κB in certain contexts. nih.gov Furthermore, betaine has been shown to attenuate the activation of the NLRP3 inflammasome in microglial cells, which are the primary immune cells of the central nervous system. researchgate.net

Impact on Oxidative Stress Pathways

Betaine plays a significant role in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govmdpi.com Oxidative stress is closely linked to inflammation, with each process capable of promoting the other. mdpi.com

Other Investigated Biological Modulations

Beyond its immunomodulatory and anti-inflammatory roles, this compound and related compounds have been investigated for other biological activities.

Effects on Protein Structure and Function as a Model System

As an osmolyte, betaine helps stabilize protein structure and function, particularly under conditions of stress such as high salt concentrations or temperature fluctuations. mdpi.comresearchgate.net This property allows cells to maintain their integrity and the function of intracellular enzymes. plantarchives.org Betaine achieves this by interacting with water in a way that helps preserve the native conformation of proteins. mdpi.com

Potential Antimicrobial Properties

While direct evidence for the antimicrobial properties of this compound is limited, the broader class of betaines has been implicated in processes that could influence microbial populations. For instance, gut microbiota can metabolize betaines, and changes in dietary fiber can affect the levels of betainized compounds in the gut. This interplay with gut microbes suggests a potential indirect role in modulating the microbial environment.

Anti-Melanogenic Activity in Cellular Models

There is emerging research into the effects of phenylalanine derivatives on melanogenesis, the process of melanin (B1238610) production. While specific studies on the anti-melanogenic activity of this compound are not extensively documented in the provided search results, the role of phenylalanine as a precursor to tyrosine, a key substrate in melanogenesis, suggests a potential area for future investigation.

Advanced Analytical Methodologies for Phenylalanine Betaine Research

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental in the study of phenylalanine betaine (B1666868), enabling its separation from complex biological matrices and subsequent detection. The polar nature of phenylalanine betaine, owing to its quaternary ammonium (B1175870) group and carboxylic acid moiety, dictates the selection of appropriate chromatographic methods.

Hydrophilic Interaction Liquid Chromatography Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred method for the analysis of highly polar compounds like this compound that are poorly retained by reversed-phase chromatography. HILIC utilizes a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent, facilitating the retention and separation of polar analytes.

In metabolomic studies, HILIC-based liquid chromatography-mass spectrometry (LC-MS) has proven effective for profiling polar metabolites. For instance, a study investigating urinary markers for rye bran intake in mice used a nontargeted HILIC-ESI-qTOF-MS metabolite profiling approach. vtt.fi This method successfully identified an increased urinary excretion of several amino acid-derived betaines, including this compound, in mice fed with rye bran. vtt.fi The use of a BEH Amide column, a type of bonded HILIC stationary phase, has demonstrated excellent retention, peak shape, and reproducibility for polar compounds, making it suitable for large-scale metabolomic studies. The addition of a buffered mobile phase can further enhance the interaction between the compound and the stationary phase, leading to sharper peaks and improved separation.

Challenges in HILIC applications include the presence of inorganic ions like sodium and potassium in biological samples, which can cause ion suppression and the formation of adducts in electrospray ionization-mass spectrometry (ESI-MS). semanticscholar.orgmdpi.com Methods to remove these ions, such as cation exchange solid-phase extraction (SPE), have been developed to improve the sensitivity of HILIC-ESI-MS analysis for polar analytes, including betaines. semanticscholar.org

A study comparing different HILIC columns and mobile phase conditions for the analysis of a custom polar compound mixture containing phenylalanine and betaine highlighted the effectiveness of this technique.

Table 1: HILIC Mobile Phase Conditions

| Condition | Mobile Phase A | Mobile Phase B |

| 1 | 10 mM Ammonium Formate in Water | Acetonitrile |

| 2 | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |

| 3 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile |

| 4 | Water | Acetonitrile |

Ion-Exchange Chromatography in Purification

Ion-exchange chromatography (IEX) is a powerful technique for the purification of charged molecules like this compound. fredhutch.org This method separates molecules based on their net surface charge through interactions with a charged stationary phase. creative-biostructure.com For the purification of this compound, which is a zwitterionic compound, strong cation exchangers such as Dowex 50W are often employed to isolate the quaternary ammonium compound.

The process of IEX typically involves four main steps: equilibration of the stationary phase, sample application and washing to remove unbound materials, elution of the target molecule by altering the ionic strength or pH of the buffer, and regeneration of the column for subsequent runs. creative-biostructure.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and abundance of this compound.

Nuclear Magnetic Resonance Spectroscopy in Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for the structural elucidation and quantification of metabolites. nih.govuba.ar It provides a snapshot of the metabolome without extensive sample preparation. acs.org One-dimensional (1D) proton (¹H) NMR is a commonly used technique in metabolomics for identifying and quantifying molecules in a sample. uba.ar

In the context of this compound research, NMR-based metabolomics has been used to study the metabolic responses of organisms to various stimuli. For example, a study on the green microalga Scenedesmus sp. IITRIND2 under arsenic stress used ¹H NMR to identify and quantify approximately 45 metabolites, including amino acids and osmolytes like betaine. acs.org While this study noted reduced levels of betaine, it demonstrates the capability of NMR to track changes in metabolite concentrations. acs.org Another study on rat testicular senescence used ³¹P NMR, which revealed an age-dependent decline in antioxidant metabolites, including betaine, and an elevated level of phenylalanine. nih.gov

NMR is advantageous due to its quantitative nature and the minimal sample preparation required, often avoiding the need for separation or derivatization. nih.govuba.ar

Mass Spectrometry for Identification and Quantification (e.g., ESI-MS, HRESIMS)

Mass spectrometry (MS) is a highly sensitive and selective technique used for the identification and quantification of this compound. uba.ar Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS for the analysis of polar and thermally labile molecules. researchgate.net High-resolution electrospray ionization mass spectrometry (HRESIMS) provides highly accurate mass measurements, aiding in the confident identification of compounds.

The quaternary ammonium group in betaines confers particular sensitivity and fragmentation patterns that are useful for their detection at low levels and selective quantification by mass spectrometry. researchgate.net In metabolomics studies, LC-MS/MS is a widely used platform for the targeted and untargeted analysis of metabolites. A comprehensive LC-MS/MS assay has been developed for the quantitative analysis of 721 metabolites in serum and plasma, covering various metabolite classes including amino acids and their derivatives. nih.gov

In a study identifying urinary markers for rye bran intake, a nontargeted hydrophilic interaction chromatography-ESI-qTOF-MS approach was used. vtt.fi This allowed for the detection of increased levels of various amino acid-derived betaines, including this compound. vtt.fi Furthermore, methods have been developed to improve the sensitivity of HILIC-ESI-MS by removing interfering inorganic ions from biological samples. semanticscholar.orgmdpi.com

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |

| Positive ESI | 208.1332 [M+H]⁺ | Not specified | vtt.fi |

| Positive ESI | 166.086 [M+H]⁺ (for Phenylalanine) | Not specified | acs.org |

Metabolomics Approaches in Systems Biology

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. This compound has been identified as a metabolite of interest in several metabolomics studies, often in the context of diet and gut microbiota metabolism. vtt.fi

A nontargeted metabolomics study using HILIC-ESI-qTOF-MS on urine samples from mice fed high-fat diets enriched with rye bran revealed a significant increase in the excretion of several amino acid-derived betaines, including this compound. vtt.fi This finding suggests that this compound can serve as a urinary marker for the intake of certain dietary components. vtt.fi

The Metabolomics Workbench, a public data repository, lists several studies where this compound has been identified as a metabolite. These studies cover a range of biological samples and conditions, including human feces in the context of gut microbiota maturation, bacterial cells, human tear fluid, and mouse blood in relation to colorectal cancer. This demonstrates the broad relevance of this compound in various biological systems.

NMR-based metabolomics has also been employed to investigate the role of metabolites in different biological processes. For instance, in a study of a green microalga's response to arsenic stress, NMR was used to quantify a wide array of metabolites, providing insights into the cellular mechanisms of tolerance. acs.org Such approaches allow for a systems-level understanding of how organisms respond to environmental or physiological changes, with this compound being one of the many players in the complex metabolic network.

Non-Targeted Metabolite Profiling in Biological Samples

Non-targeted metabolite profiling is a comprehensive analytical approach designed to measure as many small molecules as possible in a biological sample, providing a broad snapshot of the metabolome. tmj.ronih.gov This hypothesis-free technique is instrumental in discovering novel biomarkers and understanding metabolic alterations associated with various physiological states, dietary interventions, or diseases. nih.gov The process typically employs high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), such as LC-MS, to separate and detect a wide array of metabolites simultaneously. tmj.ro

A significant application of this methodology in this compound research was demonstrated in a study investigating the effects of rye bran consumption in mice. nih.govresearchgate.net Researchers used a non-targeted approach with hydrophilic interaction chromatography-ESI-qTOF-MS (HILIC-ESI-qTOF-MS) to analyze urine samples from mice fed a high-fat diet supplemented with either intact or bioprocessed rye bran. nih.govresearchgate.net The HILIC method is particularly well-suited for separating highly polar compounds like betaines. researchgate.netbath.ac.uk

The study's most striking finding was the substantially increased urinary excretion of several amino acid-derived betaines following the rye diets. nih.govresearchgate.net this compound was identified as one of the key urinary markers that increased significantly, indicating its potential as a biomarker for whole-grain rye intake. nih.govresearchgate.net This discovery highlights the power of non-targeted profiling to identify specific metabolites linked to dietary components without prior selection. nih.gov

Table 1: Amino Acid-Derived Betaines Identified in Mouse Urine via Non-Targeted Metabolomics After Rye Bran Intake

| Metabolite Identified | Status as a Marker |

|---|---|

| This compound | Increased urinary excretion |

| Proline betaine | Increased urinary excretion |

| Alanine (B10760859) betaine | Increased urinary excretion |

| Valine betaine | Increased urinary excretion |

| Pipecolic acid betaine | Increased urinary excretion |

| Trigonelline | Increased urinary excretion |

| Glycine (B1666218) betaine | No significant change |

This table is based on findings from a non-targeted metabolomics study on mice fed rye bran. nih.govresearchgate.net

Metabolome-Wide Association Studies

Metabolome-Wide Association Studies (MWAS) are an approach used to identify associations between variations in a large number of metabolites and a particular trait, disease, or exposure. nih.govnih.gov By scanning thousands of chemical features in biological samples, MWAS can uncover novel relationships between the metabolome and various factors, including diet, environment, and genetics. nih.govresearchgate.net

While direct MWAS focusing specifically on this compound are not extensively documented, studies on its precursor, phenylalanine, provide a strong framework for its potential application. nih.govnih.gov For example, an MWAS conducted on plasma from common marmosets analyzed over 5,000 chemical features to find metabolites that correlated with phenylalanine levels. nih.govnih.gov The study successfully identified expected positive correlations with phenylalanine metabolites like phenylpyruvate and phenyllactate, as well as with other amino acids. nih.gov Importantly, it also revealed correlations with various dietary, microbial, and environmental compounds, demonstrating the ability of MWAS to map complex interactions. nih.gov

Applying a similar MWAS approach to this compound could elucidate the specific dietary, genetic, or environmental factors that influence its concentration in the body. Such a study would involve correlating this compound levels with thousands of other metabolic features to build a comprehensive interaction network. The findings could reveal its metabolic pathways, its relationship with gut microbiome activity, or its association with specific health outcomes, similar to how MWAS has been used for other metabolites. researchgate.net

Table 2: Illustrative Metabolite Correlations with Phenylalanine from an MWAS Study

| Correlating Metabolite | Type of Correlation | Implication |

|---|---|---|

| Phenylpyruvate | Positive | Expected metabolite in Phenylalanine pathway |

| Phenyllactate | Positive | Expected metabolite in Phenylalanine pathway |

| Tyrosine | Positive | Direct metabolic product of Phenylalanine |

| Other Essential Amino Acids | Positive | Reflects general protein metabolism and diet |

| Various Endogenous & Dietary Compounds | Positive / Negative | Indicates complex metabolic and environmental interactions |

This table is based on the principles and findings of MWAS on phenylalanine, which could be analogously applied to this compound. nih.govnih.gov

Application in Pharmacometabolomics

Pharmacometabolomics is an evolving field that utilizes metabolic profiling to predict or evaluate an individual's response to a pharmaceutical compound. semanticscholar.orgwikipedia.org By analyzing the metabolome before, during, or after treatment, researchers can identify metabolic signatures associated with drug efficacy, toxicity, or metabolism. semanticscholar.orgmdpi.com This approach provides a functional readout of the complex interactions between a drug and an individual's unique biochemistry, paving the way for personalized medicine. semanticscholar.orgatsjournals.org

Although direct pharmacometabolomic studies centered on this compound are limited, research involving its parent compound, phenylalanine, and the related compound, betaine, demonstrates the potential utility. For instance, a pharmacometabolomics study on patients receiving paclitaxel (B517696) for breast cancer found that pre-treatment blood concentrations of phenylalanine, histidine, and threonine were inversely associated with the subsequent severity of peripheral neuropathy, a major side effect. nih.gov This suggests these amino acids could serve as predictive biomarkers for drug toxicity. nih.gov

Similarly, other studies have highlighted the role of betaine in drug response. In a study of patients with septic shock, higher levels of betaine were observed in survivors treated with L-carnitine, indicating its potential role in a favorable treatment response. atsjournals.org The core principle of pharmacometabolomics is that an individual's metabolic state can determine their reaction to a drug. semanticscholar.orgwikipedia.org As an endogenous metabolite, this compound is a plausible candidate for a biomarker in future pharmacometabolomic studies, where its levels could potentially predict a patient's response to or side effects from various therapies.

Table 3: Examples of Pharmacometabolomic Associations with Phenylalanine and Betaine

| Study Context | Drug | Associated Metabolite(s) | Finding |

|---|---|---|---|

| Breast Cancer Neuropathy | Paclitaxel | Phenylalanine , Histidine, Threonine | Lower pre-treatment levels associated with higher severity of peripheral neuropathy. nih.gov |

| Septic Shock Response | L-Carnitine | Betaine , Valine | Higher levels of betaine at 24h post-treatment were associated with survival. atsjournals.org |

| Metformin Response | Metformin | Betaine aldehyde, Choline (B1196258) | Alterations in the Glycine, serine and threonine metabolism pathway, which includes betaine, were noted post-treatment. nih.gov |

This table summarizes findings from pharmacometabolomic studies involving related compounds, illustrating the potential for this compound in similar applications.

Chemical Synthesis and Derivatization Strategies for Phenylalanine Betaine Analogues

Synthetic Routes for Phenylalanine Betaine (B1666868)

The creation of phenylalanine betaine in a laboratory setting relies on established chemical reactions, primarily involving the modification of the amino acid L-phenylalanine.

The most common and established method for synthesizing this compound is through the exhaustive methylation of the amino group of L-phenylalanine. This process, a type of N-alkylation, converts the primary amine into a quaternary ammonium (B1175870) salt, which, combined with the carboxylate group, forms the characteristic zwitterionic betaine structure.

The typical reaction involves treating L-phenylalanine with an excess of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The base neutralizes the hydroiodic or sulfuric acid formed as a byproduct, driving the reaction to completion. The reaction is often performed in a polar solvent, such as methanol (B129727) or a water-methanol mixture, to dissolve the amino acid. This nucleophilic substitution reaction proceeds in a stepwise manner, adding three methyl groups to the nitrogen atom to yield the final quaternary ammonium compound, this compound. iranchembook.ir

While direct methylation with agents like methyl iodide is effective, research has explored alternative and potentially "greener" methods for N-methylation of amino acids and peptides. rsc.orgnih.gov These methods aim to overcome limitations of traditional chemical synthesis, such as the use of toxic reagents and the potential for over-methylation or other side reactions. nih.gov

One significant alternative is biocatalysis , which uses enzymes to perform specific chemical transformations. rsc.org Methyltransferases are enzymes that transfer a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a substrate. beilstein-journals.org Researchers have engineered microorganisms like E. coli to create efficient methyl supply systems, using inexpensive sources like betaine to regenerate SAM, thereby enhancing the production of methylated chemicals. researchgate.net This approach offers high enantiopurity and avoids harsh chemical reagents. nih.gov

Another chemical strategy is reductive amination . This method involves reacting the parent amino acid with formaldehyde (B43269) to form an imine or iminium ion, which is then reduced to the N-methylated product using a reducing agent. This can be repeated to achieve di- and tri-methylation. beilstein-journals.org

| Methylation Method | Description | Advantages | Limitations | Reference(s) |

| Direct Alkylation | Use of a methylating agent (e.g., methyl iodide) with a base to directly add methyl groups to the nitrogen atom. | Straightforward, well-established procedure. | Use of toxic reagents, potential for side reactions and over-methylation. | nih.gov |

| Biocatalysis | Employs methyltransferase enzymes to transfer methyl groups from a donor like S-adenosylmethionine (SAM). | High specificity, enantiopure products, environmentally friendly ("green") conditions. | Requires enzyme availability and optimization, potential substrate limitations. | rsc.orgnih.govresearchgate.net |

| Reductive Amination | Reaction of an amine with an aldehyde (formaldehyde) followed by reduction to form the N-methylated product. | Can be controlled for stepwise methylation. | Requires careful control of reaction conditions and appropriate reducing agents. | beilstein-journals.org |

Chemical Reactivity and Derivatization for Research Applications

The functional groups within this compound—the quaternary ammonium cation, the carboxylate anion, and the aromatic phenyl ring—provide multiple sites for chemical modification, allowing for the creation of diverse derivatives for research.

The different functional groups of this compound exhibit varied reactivity towards oxidation and reduction.

Oxidation : The quaternary ammonium group is generally stable and resistant to oxidation. The phenyl ring can undergo oxidation, but this typically requires harsh conditions or specific enzymatic catalysis. For instance, in biological systems, phenylalanine can be hydroxylated to form tyrosine. libretexts.org Anaerobic metabolic pathways can oxidize L-phenylalanine through a series of intermediates to benzoyl-CoA. nih.gov The carboxylate group can also be oxidized, for example, through decarboxylation, but this is not a common transformation under mild laboratory conditions.

Reduction : The phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation using catalysts like palladium, platinum, or rhodium under a hydrogen atmosphere. This reaction converts the aromatic portion of the molecule into an aliphatic one. The carboxylate group is generally difficult to reduce directly; this would typically require its prior conversion to a more reactive derivative, such as an ester or acid chloride, before reduction with a strong reducing agent like lithium aluminum hydride. libretexts.org Reduction reactions involving nitro groups that have been previously added to the phenyl ring can be used to generate amino functionalities. libretexts.org

The structure of this compound allows for a variety of substitution and modification reactions to generate novel analogues.

Carboxylate Group Modification : The carboxylate anion can undergo esterification to form various esters. This is typically achieved by reacting it with an alcohol under acidic conditions (Fischer esterification), although this can be complicated by the zwitterionic nature of the betaine.

Phenyl Ring Substitution : The aromatic ring is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups onto the phenyl ring, including:

Nitration : Reaction with nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst introduces bromine or chlorine atoms. Enzymatic halogenation has also been explored as a method for selective functionalization of amino acids. google.com

Friedel-Crafts Alkylation/Acylation : Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

Cross-Coupling Reactions : For more complex modifications, modern cross-coupling reactions such as the Suzuki or Negishi reactions can be used to form new carbon-carbon bonds on the phenyl ring, provided a halide has been previously installed. rsc.org These methods have been used to synthesize phenylalanine derivatives with complex aromatic side chains. rsc.org

Development of Analogues for Mechanistic Probes (e.g., Glycine-Betaine Ionic Liquid Analogues)

This compound itself is an analogue of the well-known osmolyte glycine (B1666218) betaine. This structural relationship has inspired the development of a broader class of amino acid-derived compounds, particularly ionic liquids (ILs), for use as mechanistic probes and functional materials. nih.govnih.gov

Ionic liquids derived from amino acids, including analogues of glycine betaine (AGB-ILs), are of significant interest because they are often more biocompatible and biodegradable than traditional imidazolium-based ILs. nih.gov By modifying the structure of the amino acid, researchers can fine-tune the physicochemical properties of the resulting IL.

For example, researchers have synthesized series of ILs from L-phenylalanine by first esterifying the carboxylic acid and then reacting the amino group to form a quaternary ammonium salt with various counter-anions. researchgate.net These novel compounds have been investigated as components in aqueous biphasic systems (ABS), which are used for the separation and extraction of biomolecules. nih.govnih.gov In these systems, the AGB-ILs act as phase-forming components. Studies have shown that these systems are highly effective for extracting other amino acids, such as L-tryptophan and L-dopa, demonstrating their potential as tailored separation platforms. nih.gov The development of these analogues provides valuable tools for probing intermolecular forces and phase behavior in complex liquid mixtures.

| Analogue Type | Parent Compound(s) | Modification Strategy | Application Example | Reference(s) |

| Glycine-Betaine Analogue Ionic Liquids (AGB-ILs) | Glycine, L-Phenylalanine | Quaternization of the amino group and esterification of the carboxyl group with various alkyl chains and anions. | Phase-forming components in aqueous biphasic systems for the extraction of amino acids. | nih.govnih.gov |

| Surface-Active Ionic Liquids (SAILs) | L-Phenylalanine | Synthesis of ILs with long alkyl ester chains to impart surfactant properties. | Development of novel surfactants with potentially lower ecotoxicity. | researchgate.netresearchgate.net |

| Amide-Functionalized AGB-ILs | Glycine Betaine Analogues | Amide bond formation to attach different functional groups to the core structure. | Creation of ILs with tunable physicochemical properties for various applications. | researchgate.net |

Applications of Phenylalanine Betaine in Academic and Biotechnology Research

Utilization in Metabolic Engineering and Bioprocess Optimization

Metabolic engineering and bioprocess optimization are key areas in biotechnology that focus on improving the production of valuable compounds using microorganisms. Phenylalanine betaine (B1666868) has shown potential in these fields, particularly in the production of amino acids.

Enhancement of Amino Acid Production in Microorganisms (e.g., Escherichia coli)

The production of aromatic amino acids like L-phenylalanine in microorganisms such as Escherichia coli is often achieved through the shikimate pathway. frontiersin.org Metabolic engineering strategies aim to increase the efficiency of this pathway to achieve higher yields of the desired amino acid. nih.govresearchgate.net One of the critical factors in this process is the availability of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). acs.orgfrontiersin.org

Research has indicated that phenylalanine betaine can play a role in enhancing the production of amino acids. Studies have shown that it is involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in microorganisms like Escherichia coli. Furthermore, it has been observed that this compound can enhance the activity of key enzymes involved in phenylalanine biosynthesis, which can lead to increased yields. In engineered E. coli strains, the addition of betaine has been shown to improve biomass yield and phenylalanine production rates during fermentation.

Strategies to enhance L-phenylalanine production in E. coli often involve multilevel engineering approaches. These include directing more carbon flux into the L-phenylalanine synthesis pathway, increasing the intracellular levels of precursors, blocking the synthesis of by-products, and facilitating the secretion of L-phenylalanine. mdpi.com For instance, inactivating the phosphotransferase system (PTS) and modulating glucose uptake can increase the availability of PEP. researchgate.netnih.gov Additionally, engineering transcription factors and optimizing the expression of rate-limiting enzymes are common strategies. researchgate.netnih.govnih.gov

**Table 1: Strategies to Enhance L-Phenylalanine Production in *E. coli***

| Strategy | Description | Key Genes/Enzymes Targeted | Reference |

|---|---|---|---|

| Increase Precursor Supply | Enhance the availability of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). | tktA, talB, inactivation of phosphoglucose (B3042753) isomerase |

nih.gov |

| Deregulation of Feedback Inhibition | Alleviate the inhibition of key enzymes by the final product, L-phenylalanine. | aroG, pheA |

mdpi.comnih.gov |

| Overexpression of Key Enzymes | Increase the levels of enzymes that catalyze rate-limiting steps in the pathway. | aroF, pheA |

researchgate.net |

| Engineering Global Regulators | Modify transcriptional regulators to enhance the expression of pathway genes. | tyrR |

mdpi.com |

| Blocking By-product Pathways | Prevent the diversion of intermediates to other metabolic pathways. | Deletion of genes for competing pathways | mdpi.com |

| Facilitating Export | Enhance the transport of L-phenylalanine out of the cell. | Overexpression of exporter proteins | nih.gov |

Bioprocessing Effects on Bioavailability of Related Compounds

Bioprocessing of food materials, such as whole-grain cereals, can significantly affect the bioavailability of various phytochemicals, including betaines. nih.gov Studies on rye bran have shown that bioprocessing can improve the bioavailability of rye-derived compounds. For instance, research on mice fed bioprocessed rye bran revealed a higher increase in urinary levels of metabolites like ferulic acid and benzoxazinoid compared to those fed intact rye bran. nih.gov This suggests that fermentation and other bioprocessing techniques can make these compounds more accessible for absorption.

A non-targeted metabolomics study on mice fed high-fat diets supplemented with rye bran found a significant increase in the urinary excretion of several amino acid-derived betaines, including proline betaine, alanine (B10760859) betaine, valine betaine, and this compound. nih.govresearchgate.net This finding highlights the impact of diet and bioprocessing on the metabolic profile of these compounds. The increased excretion suggests that bioprocessing may enhance the release and subsequent absorption and metabolism of these betaines from the food matrix. nih.gov

Role in Enzyme Research and Protein Studies

This compound serves as a valuable molecule in the study of enzyme function and protein structure. Its properties allow researchers to investigate fundamental aspects of protein interactions and stability.

Investigations as a Model System for Protein Interactions

This compound is utilized as a model system to explore the influence of specific chemical groups on the structure and function of proteins. biosynth.com In particular, it has been used to study the effects of hydroxyl groups on protein characteristics. biosynth.com The study of protein-protein interactions is crucial for understanding cellular signaling and control networks. Research has shown that coiled-coil protein sequences containing phenylalanine residues can form stable alpha-helical bundles. nih.gov These structures exhibit self-sorting behavior, separating from similar peptide assemblies that have aliphatic core side chains. nih.gov This specificity in interaction, driven by the phenylalanine interface, provides a model for designing and understanding selective protein associations. nih.gov

Furthermore, betaines, in general, are known to interact with aromatic rings and cationic and amide nitrogens in proteins. rsc.org This preferential interaction can influence protein folding and stability. The "aromatic box" motif, which utilizes cation-π interactions, is a key example of how betaines can bind to proteins. rsc.org

Influence on Enzyme Activity and Stability

This compound and related compounds can influence the activity and stability of enzymes. As an osmolyte, betaine can help stabilize proteins and membranes under unfavorable conditions such as high salt concentrations or extreme temperatures. This protective effect is attributed to its role as a chemical chaperone, which promotes proper protein folding. rsc.org

Studies have shown that aromatic amino acids, including phenylalanine, can act as stabilizers for enzymes. For example, phenylalanine was found to be effective in preventing the thermal inactivation and aggregation of Bacillus amyloliquefaciens alpha-amylase while preserving its activity. researchgate.netnih.gov This stabilizing effect can be crucial in various biotechnological applications where maintaining enzyme function is essential.

The environment in which an enzyme operates can significantly impact its performance. Deep eutectic solvents (DESs), which can be formed using betaine, have been shown to affect enzyme reactions by modifying the local environment of amino acids in the active site. nih.govacs.org The specific effects on enzyme activity and stability depend on the composition of the DES. nih.govacs.org For instance, the activity of cellulase (B1617823) in betaine-based DESs showed a trend of increased activity with increasing DES concentration, up to a certain point. nih.govacs.org

Table 2: Effects of Phenylalanine and Related Compounds on Enzyme Properties

| Compound/System | Enzyme Studied | Observed Effect | Reference |

|---|---|---|---|

| Phenylalanine | Bacillus amyloliquefaciens alpha-amylase | Stabilized against thermal inactivation and aggregation. | researchgate.netnih.gov |

| Betaine-based Deep Eutectic Solvents | Cellulase | Increased residual activity at 50°C with increasing DES concentration, followed by a decrease at higher concentrations. | nih.govacs.org |

| Glycine (B1666218) Betaine | Dihydrofolate Reductase | Weakly interacts with folate, impairing its binding to the enzyme. | rsc.org |

| Phenylalanine | Phenylalanine Hydroxylase | Acts as a natural ligand and its derivatives are investigated as pharmacological chaperones to rescue misfolded mutant enzymes. | nih.gov |

Bioactive Compound Discovery and Functional Research

This compound is part of a broader class of amino acid-derived betaines that are increasingly being investigated for their biological activities and potential health benefits. d-nb.info Research has identified several of these compounds as urinary markers for the intake of certain foods, such as rye bran. nih.gov

The discovery of novel betainized compounds, such as 5-aminovaleric acid betaine (5-AVAB), which is structurally related to this compound, has opened up new avenues of research. d-nb.info Studies have shown that these compounds can accumulate in metabolically active tissues and influence energy metabolism. d-nb.info

The functional research on betaines extends to their antioxidant and anti-inflammatory properties. nih.govresearchgate.netmdpi.com While much of this research has focused on glycine betaine, the structural similarities suggest that this compound may possess similar bioactive functions. Betaines are known to play a role in regulating physiological metabolism in plants, animals, and microorganisms. nih.govresearchgate.net They can act as nutritional supplements and have been shown to enhance liver detoxification and reduce cell apoptosis in animal models. nih.govresearchgate.net The biosynthesis of bioactive compounds in plants, such as those derived from the phenylpropanoid pathway, is often stimulated by stressful conditions, leading to an accumulation of molecules like proline and glycine betaine that help stabilize proteins and membranes. frontiersin.org

Contribution to Antioxidant Metabolism in Agricultural Science

In agricultural science, the application of specific amino acids and their derivatives is a growing area of research for enhancing crop resilience to environmental stressors. While direct studies on this compound are limited, research on its constituent parts, phenylalanine and betaine, provides significant insights into its potential role in the antioxidant metabolism of plants.

Phenylalanine is a critical amino acid that serves as a precursor for a vast array of secondary metabolites in plants, including phenolic compounds like flavonoids and lignin, which are integral to the plant's defense system. frontiersin.org Research on crops such as soybean (Glycine max) has demonstrated that the exogenous application of phenylalanine can bolster the plant's antioxidant capacity. frontiersin.orgnih.gov Studies have shown that applying phenylalanine to soybeans, either as a seed treatment or a foliar spray, increases the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway. frontiersin.orgnih.gov This pathway is responsible for synthesizing various phenolic compounds that act as potent antioxidants and protect plants from oxidative damage caused by abiotic and biotic stresses. The enhanced PAL activity signifies a strengthened antioxidant defense mechanism. frontiersin.orgnih.gov

Similarly, studies on mustard (Brassica campestris) have indicated that phenylalanine can mitigate the negative impacts of drought stress by modulating the plant's growth, photosynthesis, and antioxidant defense system. researchgate.net It contributes to the biosynthesis of compounds that enhance plant resilience against environmental challenges. researchgate.net

Betaine, on the other hand, is a well-known osmoprotectant that accumulates in various plant species under stress conditions like drought and salinity. Research on cotton (Gossypium) under water stress revealed that while phenylalanine levels decreased, betaine levels accumulated significantly in the roots, suggesting different metabolic strategies for stress mitigation. mdpi.com Betaine itself exhibits antioxidant properties, helping to stabilize cellular structures and protect enzymes. nih.gov It plays a role in enhancing the activity of antioxidant enzymes and reducing the accumulation of reactive oxygen species (ROS), thereby protecting the plant from oxidative damage. nih.gov

The combination of phenylalanine's role as a precursor to antioxidant compounds and betaine's function as an osmoprotectant and antioxidant suggests that this compound could contribute significantly to the antioxidant metabolism in plants, although more specific research is needed to elucidate its precise mechanisms.

Research as a Component in Complex Extracts

This compound has been identified as a key bioactive component in complex extracts derived from natural sources, with research highlighting its role in specific biological activities. A notable example is its presence in extracts from the marine red algae Botryocladia leptopoda.

A comparative study investigated the efficacy of two different extracts from B. leptopoda—a fermented extract (FE) and an aqueous extract (AE)—for skin applications. mdpi.com The analysis revealed that the aqueous extract (AE) was characterized by elevated levels of this compound and γ-aminobutyric acid. mdpi.com This particular chemical profile was linked to distinct bioactivities relevant to biotechnology and cosmetic science.

The research found that the AE extract, rich in this compound, demonstrated a significant capacity to absorb UVA radiation, suggesting a protective effect against sun-induced oxidative stress. mdpi.com Furthermore, this extract notably influenced cellular processes related to skin health, including:

Cellular Proliferation and Tissue Repair: The presence of this compound was associated with enhanced cellular regeneration and tissue repair mechanisms. mdpi.com

Inhibition of Melanogenesis: The extract showed properties that could inhibit the production of melanin (B1238610), making it a candidate for applications aimed at regulating skin pigmentation. mdpi.com

Table of Compounds

| Compound Name |

| This compound |

| Phenylalanine |

| Betaine |

| Glycine |

| Cysteine |

| Glutamate (B1630785) |

| Flavonoids |

| Lignin |

| γ-aminobutyric acid |

| 4-hydroxyquinoline |

| Collagen |

| Melanin |

Table of Research Findings

| Subject | Organism/System | Key Findings | Reference |

| Antioxidant Metabolism | Soybean (Glycine max) | Phenylalanine application increased the activity of phenylalanine ammonia-lyase (PAL), a key antioxidant enzyme. | frontiersin.orgnih.gov |

| Stress Response | Mustard (Brassica campestris) | Phenylalanine treatment helped alleviate drought stress by improving the antioxidant defense system. | researchgate.net |

| Stress Response | Cotton (Gossypium) | Under water stress, roots accumulated betaine while phenylalanine levels decreased, indicating distinct metabolic strategies. | mdpi.com |

| Bioactivity in Extracts | Human Fibroblasts | An aqueous extract of Botryocladia leptopoda, rich in this compound, showed high UVA absorption and influenced cellular proliferation, tissue repair, and melanogenesis inhibition. | mdpi.com |

Future Directions and Emerging Research Avenues for Phenylalanine Betaine

Elucidation of Novel Biological Pathways and Mechanisms

While phenylalanine betaine's presence has been identified in various biological systems, a comprehensive understanding of its metabolic pathways and mechanisms of action is still in its early stages. Future research will likely focus on several key aspects:

Gut Microbiota Interaction: The interplay between phenylalanine betaine (B1666868) and the gut microbiota is a critical area of investigation. It is known to be a precursor for phenylacetylglutamine (B1677654) (PAGln), a signaling molecule that can interact with adrenergic receptors. Further studies are needed to delineate the specific microbial species and enzymatic pathways involved in this transformation and how dietary factors, such as rye bran consumption, influence these processes.

Neurotransmitter Synthesis: L-Phenylalanine betaine acts as a precursor in the synthesis of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576), which are vital for brain function and mood regulation. Elucidating the precise enzymatic steps and regulatory controls within this pathway could provide insights into neurological health and disease.

Shikimate Pathway Involvement: In microorganisms, this compound is linked to the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. Research aimed at understanding how this compound influences the activity of key enzymes in this pathway could lead to strategies for enhancing the production of these essential amino acids.

Metabolic Regulation: Studies in animal models suggest that dietary betaine, including this compound, can influence meat quality by improving water-holding capacity and moisture content, indicating a role in nutrient utilization efficiency. In humans, altered betaine levels, in conjunction with changes in phenylalanine, have been observed in conditions like alcoholic hepatitis, suggesting divergent roles in liver pathology. Further investigation into these metabolic regulatory functions is warranted.

Advanced Analytical Techniques for Comprehensive Profiling

The accurate and sensitive detection and quantification of this compound in complex biological matrices are crucial for advancing research. Future efforts in this area will likely involve the refinement and application of advanced analytical techniques.

Due to its polar nature, methods like Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) are well-suited for the quantification of this compound. Non-targeted HILIC-ESI-qTOF-MS has been successfully used to profile metabolites in urine, identifying increased excretion of several amino acid-derived betaines, including this compound, following rye bran consumption. researchgate.netnih.gov The development of standardized protocols for these techniques, including optimized extraction methods like accelerated solvent extraction (ASE) and solid-phase extraction (SPE), will be essential for ensuring data reproducibility and comparability across studies.

Furthermore, exploring and validating other analytical platforms, such as high-pressure CO₂ + H₂O extraction, could offer alternative or complementary approaches for profiling this compound and related metabolites. researchgate.net The development of robust methods to resolve discrepancies in abundance data that may arise from different extraction techniques will also be critical.

Integrative Omics Approaches in Systems Biology

To gain a holistic understanding of this compound's biological significance, future research will increasingly rely on integrative omics approaches. researchgate.net By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of the pathways and networks influenced by this compound.

For instance, integrating metabolomic data showing changes in this compound levels with transcriptomic and proteomic data can help identify the genes and proteins responsible for its synthesis, transport, and degradation. researchgate.netnih.gov This approach can also reveal correlations between this compound and the expression of genes involved in specific metabolic or signaling pathways. researchgate.net

Such integrative analyses have already shown promise in various fields, including the study of medicinal plants and mitochondrial diseases, by enabling the identification of key enzymes and regulatory networks. researchgate.netnih.gov Applying these powerful approaches to the study of this compound will be instrumental in uncovering its complex roles in health and disease. mdpi.com

Exploration of Structure-Activity Relationships for Targeted Modulations

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for designing molecules with specific and enhanced functions. Future research in this area will likely focus on synthesizing and testing analogs of this compound to probe these structure-activity relationships (SARs).

By systematically modifying different parts of the this compound molecule, such as the betaine group or the phenyl ring, researchers can identify the key structural features required for its interaction with specific enzymes, receptors, or transporters. mdpi.com For example, studies on related phenylalanine-containing compounds have demonstrated that modifications to the core structure can significantly impact their biological activity. mdpi.com

This knowledge can then be used to develop targeted modulators with improved potency, selectivity, or metabolic stability. Computational methods, such as molecular docking and molecular dynamics simulations, can complement experimental SAR studies by providing insights into the binding modes of this compound and its analogs with their biological targets. mdpi.com

Biotechnological Advancements for Sustainable Production and Applications

As the potential applications of this compound and its derivatives become more apparent, the development of sustainable and cost-effective production methods will be crucial. Biotechnology offers promising avenues for achieving this goal.

Fermentation technology, which is already widely used for the industrial production of amino acids like L-phenylalanine, could be adapted for the synthesis of this compound. researchgate.net This would involve genetically engineering microorganisms, such as Corynebacterium glutamicum or Escherichia coli, to express the necessary enzymes for converting phenylalanine into its betaine form. researchgate.netnih.gov

Recent advances in the understanding of microbial phenylalanine ammonia (B1221849) lyase (PAL), an enzyme involved in phenylalanine metabolism, could also be leveraged for biotechnological applications. nih.gov Furthermore, research into the fungal fermentation of materials like seaweed has shown the potential to produce various betaine structural analogs, suggesting that similar processes could be optimized for this compound production. mdpi.com These biotechnological approaches not only offer a more sustainable alternative to chemical synthesis but also provide opportunities to create novel derivatives with unique properties.

Q & A

Q. What validated analytical methods are recommended for quantifying phenylalanine betaine in biological matrices, and how do extraction protocols influence recovery rates?

this compound quantification requires techniques like HILIC-MS/MS due to its polar nature. Accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) optimizes recovery from plant tissues, with parameters such as temperature (40–60°C) and solvent composition (aqueous/organic ratios) critically impacting yield . Comparative studies show that high-pressure CO₂ + H₂O extraction increases abundance by 15–20% compared to aqueous methods, necessitating method-specific validation . Key steps:

Q. How should this compound reference standards be stored to ensure stability and reproducibility in experiments?

Analytical standards require 2–8°C storage in airtight, light-resistant containers to prevent degradation. Short-term transport on ice (<24 hrs) is acceptable, but repeated freeze-thaw cycles must be avoided. Purity verification via HPLC (≥98%) is essential before use, with periodic re-testing every 6–12 months .

Q. What structural and functional characteristics distinguish this compound from other betaine derivatives?

this compound (C₁₂H₁₇NO₂, MW 207) is a zwitterionic trimethylated derivative of L-phenylalanine. Unlike glycine betaine, its aromatic side chain confers unique solubility (moderate in polar solvents) and potential interactions with hydrophobic cellular components. Structural confirmation requires NMR (¹H/¹³C) and high-resolution MS .

Advanced Research Questions

Q. How does this compound modulate homocysteine metabolism, and what experimental controls are required to isolate its methyl-donor effects?

this compound participates in transmethylation pathways , converting homocysteine to methionine via betaine-homocysteine methyltransferase (BHMT). In vivo models (e.g., rodent liver studies) require:

Q. What role does this compound play in lipid metabolism, and how can mitochondrial activity assays elucidate its mechanisms?

this compound enhances mitochondrial β-oxidation by upregulating CPT1A and ACADL genes. In HepG2 cells, betaine supplementation (5–10 mM) reduces lipid accumulation by 30–40% under fatty acid overload. Key assays:

Q. How can researchers resolve discrepancies in this compound abundance data across extraction methods?

Conflicting abundance values (e.g., high-pressure CO₂ vs. H₂O extraction) require multivariate statistical analysis :

Q. What metabolomic approaches are suitable for mapping this compound’s role in neurodegenerative disease models?

In Parkinson’s disease (PD) models, untargeted metabolomics (UHPLC-QTOF-MS) of fecal/plasma samples can identify altered phenylalanine pathways. Key steps:

- Sample Cohort : PD patients vs. controls, matched for diet/metagenome.

- Pathway Analysis : Use KEGG or MetaboAnalyst to link betaine levels to dopamine synthesis or oxidative stress markers (e.g., glutathione).

- Validation : Knockout BHMT models to confirm mechanistic links .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.